(2-Bromo-5-chlorophenyl)(3-methoxyazetidin-1-yl)methanone
Description
(2-Bromo-5-chlorophenyl)(3-methoxyazetidin-1-yl)methanone is a methanone derivative featuring a 2-bromo-5-chlorophenyl group attached to a carbonyl carbon, which is further bonded to a 3-methoxyazetidin-1-yl moiety. The azetidine ring, a four-membered heterocycle with a methoxy substituent at position 3, introduces conformational constraints and polar character due to its oxygen atom. This structure distinguishes it from other aryl methanones, as the azetidine ring may influence steric accessibility, electronic distribution, and solubility compared to bulkier or non-heterocyclic analogs .
Properties
IUPAC Name |
(2-bromo-5-chlorophenyl)-(3-methoxyazetidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrClNO2/c1-16-8-5-14(6-8)11(15)9-4-7(13)2-3-10(9)12/h2-4,8H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQYFTDWTLIDENV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)C(=O)C2=C(C=CC(=C2)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-5-chlorophenyl)(3-methoxyazetidin-1-yl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the (2-Bromo-5-chlorophenyl) precursor and the 3-methoxyazetidin-1-yl group.
Coupling Reaction: The (2-Bromo-5-chlorophenyl) group is coupled with the 3-methoxyazetidin-1-yl group using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods: Industrial production methods for this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, using larger reactors, and ensuring proper handling and disposal of reagents and by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new halogenated derivatives.
Scientific Research Applications
(2-Bromo-5-chlorophenyl)(3-methoxyazetidin-1-yl)methanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Bromo-5-chlorophenyl)(3-methoxyazetidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key structural differences and synthesis data for compounds structurally related to (2-Bromo-5-chlorophenyl)(3-methoxyazetidin-1-yl)methanone, based on available evidence:
Key Observations:
- Steric Effects: Cyclopentyl(1-Indole-3-yl)methanone exhibits steric hindrance that suppresses specific spectral peaks, whereas the smaller azetidine ring in the target compound may reduce such steric limitations .
- Substituent Positioning : The 2-bromo-5-chloro substitution pattern in the target compound contrasts with the 3-bromo-5-chloro isomer in , which may lead to differences in dipole moments and reactivity .
Spectroscopic and Computational Insights
- Spectral Data : While specific data for the target compound are absent, related compounds in show characteristic $ ^1H $ NMR aromatic signals (δ 5.73–8.23) and IR stretches (1612 cm$ ^{-1} $) attributable to carbonyl and C-Br/C-Cl vibrations .
- Steric vs. Electronic Contributions: Computational tools like Multiwfn () or noncovalent interaction analysis () could elucidate how the azetidine ring’s geometry and methoxy group influence electron density distribution and intermolecular interactions compared to cyclohexyl or phenyl groups .
Biological Activity
(2-Bromo-5-chlorophenyl)(3-methoxyazetidin-1-yl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of (2-Bromo-5-chlorophenyl)(3-methoxyazetidin-1-yl)methanone is , with a molecular weight of approximately 304.57 g/mol. The compound features a halogenated phenyl ring and an azetidine moiety, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 304.57 g/mol |
| CAS Number | 1870666-42-4 |
Synthesis
The synthesis typically involves a coupling reaction between the (2-Bromo-5-chlorophenyl) precursor and the 3-methoxyazetidin-1-yl group. Key reagents include N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), conducted in dichloromethane at room temperature.
Antimicrobial Properties
Research indicates that compounds similar to (2-Bromo-5-chlorophenyl)(3-methoxyazetidin-1-yl)methanone exhibit antimicrobial properties. The presence of halogens in the phenyl ring enhances the compound's ability to disrupt microbial cell membranes, potentially leading to cell lysis .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. Compounds with similar azetidine structures have shown effectiveness against various cancer cell lines, including non-small cell lung cancer (A549 cells). The mechanism often involves inducing apoptosis through mitochondrial pathways and caspase activation .
The biological activity of (2-Bromo-5-chlorophenyl)(3-methoxyazetidin-1-yl)methanone is attributed to its interaction with specific molecular targets, such as enzymes or receptors involved in cancer progression and microbial resistance. The dual halogenation can influence its reactivity and selectivity for these targets .
Case Studies
- Anticancer Studies : A study evaluating azetidinone derivatives found that certain compounds induced apoptosis in A549 cells via mitochondrial pathways, suggesting potential for further development as anticancer agents .
- Antimicrobial Studies : Similar compounds have been tested for their ability to inhibit bacterial growth, showing promising results against Gram-positive bacteria, which could be extrapolated to suggest potential efficacy for (2-Bromo-5-chlorophenyl)(3-methoxyazetidin-1-yl)methanone .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
